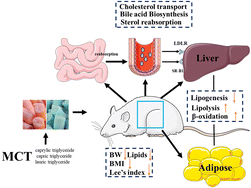Effects of medium chain triglycerides on lipid metabolism in high-fat diet induced obese rats†
Food & Function Pub Date: 2022-07-26 DOI: 10.1039/D2FO01711C
Abstract
This study aimed to compare the effects of three different medium chain triglycerides (MCTs) on lipid metabolism in obese rats. A high fat diet was fed to Sprague–Dawley rats to induce obesity, and then caprylic triglyceride (CYT), capric triglyceride (CT) and lauric triglyceride (LT) were synthesized and used to treat the obese rats for 12 weeks. The obesity phenotype and molecular changes related to lipid metabolism were determined. The results showed that all the three MCTs reduced the body weight (BW) and fat coefficient in obese rats, and the levels of plasma and liver lipids were also improved. Among the MCT groups, the LT group showed the lowest BW with the lowest food intake. Furthermore, three MCTs had different effects on the expression levels of lipid metabolism-related proteins (PPARs and SREBPs). The LT group performed the best among the three MCT groups in the protein expression levels. Interestingly, high-dose LT decreased the expression of the low density lipoprotein receptor (LDLR) in the liver, which impaired the transport of the very low density lipoprotein (VLDL)/low density lipoprotein (LDL) to the liver, resulting in high levels of total plasma cholesterol (TC) and LDL-c in the rats. We have for the first time found that different MCTs had different effects on the expression levels of triacylglycerol and cholesterol metabolism-related proteins in obese rats. These findings would help better understand the relationship between the health benefit and the type of MCT.


Recommended Literature
- [1] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [2] Magnetic chitosan/TiO2 composite for vanadium(v) adsorption simultaneously being transformed to an enhanced natural photocatalyst for the degradation of rhodamine B†
- [3] Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
- [4] A challenging Heck reaction of maleimides†
- [5] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†
- [6] A luminescent cationic metal–organic framework featuring [Cu–pyrazolate]3 units for volatile organic compound sensing†
- [7] Aggregation of catalytically active Ru nanoparticles to inactive bulk, monitored in situ during an allylic isomerization reaction. Influence of solvent, surfactant and stirring†
- [8] Inside front cover
- [9] Engineering microstructured porous films for multiple applications via mussel-inspired surface coating†
- [10] A sandwich-type aluminium complex composed of tri-lacunary Keggin-type polyoxotungstate: synthesis and X-ray crystal structure of [(A-PW9O34)2{W(OH)(OH2)}{Al(OH)(OH2)}{Al(μ-OH)(OH2)2}2]7−†

Journal Name:Food & Function
Research Products
-
Methyl 4-(bromomethyl)benzoate
CAS no.: 2417-72-3
-
CAS no.: 99-24-1
-
CAS no.: 3896-29-5
-
CAS no.: 2857-97-8
-
CAS no.: 104-12-1
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 94-67-7
-
4-Ethoxy-3-methoxybenzaldehyde
CAS no.: 120-25-2
-
CAS no.: 501-81-5









